molecular formula C27H44N10O12 B1624450 Streptoniazid CAS No. 4480-58-4

Streptoniazid

Katalognummer: B1624450
CAS-Nummer: 4480-58-4
Molekulargewicht: 700.7 g/mol
InChI-Schlüssel: JCBKYEIGGFKWPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Streptoniazid is synthesized through a series of chemical reactions involving streptomycin and isonicotinic acid hydrazide. The synthesis typically involves the formation of a hydrazone linkage between the aldehyde group of streptomycin and the hydrazide group of isonicotinic acid hydrazide . The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce streptomycin, followed by chemical modification to introduce the isonicotinic acid hydrazide moiety. The process is optimized to maximize yield and purity, with stringent quality control measures to ensure the efficacy of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Streptoniazid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under mild conditions.

    Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to prevent over-reduction.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols, typically conducted in aqueous or organic solvents at room temperature.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties, which are studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Streptoniazid has a wide range of scientific research applications, including:

Wirkmechanismus

Streptoniazid exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and causing misreading of mRNA. This leads to the production of non-functional proteins and ultimately bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins, which are essential for bacterial survival .

Vergleich Mit ähnlichen Verbindungen

Streptoniazid is unique among its peers due to its dual action derived from both streptomycin and isonicotinic acid hydrazide. Similar compounds include:

This compound’s uniqueness lies in its combined mechanism of action, which enhances its efficacy against resistant strains of Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What standard analytical techniques are recommended for characterizing Streptoniazid’s chemical purity and structural integrity?

  • Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Cross-validate results with established protocols from peer-reviewed studies, ensuring calibration against reference standards .

Q. How should researchers design initial in vitro assays to evaluate this compound’s antimicrobial efficacy?

  • Methodology : Apply the PICOT framework to define:

  • Population : Bacterial strains (e.g., Mycobacterium tuberculosis).
  • Intervention : this compound dosage ranges.
  • Comparison : Positive/negative controls (e.g., isoniazid).
  • Outcome : Minimum inhibitory concentration (MIC).
  • Timeframe : 24–72-hour incubation periods.
    Include triplicate trials to account for biological variability .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis protocols?

  • Methodology : Document reaction conditions (temperature, solvent ratios, catalysts) meticulously. Use design of experiments (DOE) to identify critical factors affecting yield. Share raw data and spectral profiles in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro efficacy and in vivo toxicity findings for this compound?

  • Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue penetration. Compare metabolic pathways across models (e.g., murine vs. human hepatocyte assays). Use meta-analysis to identify confounding variables, such as species-specific enzyme activity .

Q. What statistical approaches are optimal for addressing heterogeneity in this compound clinical trial data?

  • Methodology : Apply mixed-effects models to account for inter-patient variability. Use Bayesian hierarchical models to integrate historical data while adjusting for covariates (e.g., age, comorbidities). Validate findings through sensitivity analyses .

Q. How can researchers optimize this compound’s synthesis protocol to improve yield without compromising stability?

  • Methodology : Implement response surface methodology (RSM) to model interactions between synthesis parameters (e.g., pH, temperature). Validate stability via accelerated degradation studies under varying thermal and humidity conditions, analyzed via Arrhenius kinetics .

Q. What strategies are effective for conducting meta-analyses of this compound’s pharmacokinetic data across disparate studies?

  • Methodology : Standardize data extraction using PRISMA guidelines. Harmonize metrics (e.g., half-life, AUC) by converting units and normalizing doses. Use funnel plots and Egger’s regression to assess publication bias .

Q. How should mechanistic studies integrate computational models with experimental data to elucidate this compound’s mode of action?

  • Methodology : Combine molecular dynamics simulations (e.g., docking studies with bacterial targets) with experimental validation via site-directed mutagenesis or fluorescence quenching assays. Cross-reference results with structural databases (e.g., PDB) .

Q. What ethical and methodological considerations are critical when designing animal studies for this compound’s neurotoxicity assessment?

  • Methodology : Adhere to ARRIVE guidelines for reporting in vivo experiments. Use blinding and randomization to reduce bias. Include power analyses to justify sample sizes and minimize unnecessary animal use .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s resistance mechanisms?

  • Methodology : Integrate genomic sequencing (to identify resistance mutations) with metabolomic profiling (to assess bacterial stress responses). Use machine learning to correlate genetic markers with phenotypic resistance thresholds .

Q. Methodological Best Practices

  • Data Contradiction Analysis : When conflicting efficacy data arise, conduct subgroup analyses stratified by variables like bacterial strain genotype or patient demographics. Use Mantel-Haenszel methods to assess heterogeneity .
  • Validation of Analytical Methods : Follow ICH Q2(R1) guidelines for validating HPLC or MS methods, including linearity, precision, and robustness testing .
  • Stability Studies : Design accelerated stability tests at 40°C/75% RH over 6 months, with interim timepoints analyzed via HPLC-UV. Compare degradation products against reference standards .

Eigenschaften

CAS-Nummer

4480-58-4

Molekularformel

C27H44N10O12

Molekulargewicht

700.7 g/mol

IUPAC-Name

N-[[5-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C27H44N10O12/c1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43/h3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36)

InChI-Schlüssel

JCBKYEIGGFKWPQ-UHFFFAOYSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O

Isomerische SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(/C=N\NC(=O)C4=CC=NC=C4)O

Kanonische SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.